molecular formula C18H32ClNO2 B5091377 1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride

1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride

Cat. No.: B5091377
M. Wt: 329.9 g/mol
InChI Key: YMFZXCPXWAKSDL-UHFFFAOYSA-N
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Description

1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound features an adamantane moiety, which is known for its stability and rigidity, making it a valuable component in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride typically involves the reaction of adamantan-2-ol with piperidine and a suitable alkylating agent. The reaction conditions often require the presence of a base and a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: Reduction reactions can convert the piperidine ring to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various adamantane derivatives, piperidine amines, and substituted adamantane compounds.

Scientific Research Applications

1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The piperidine ring can form hydrogen bonds with amino acid residues, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride is unique due to its combination of the adamantane moiety and the piperidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.ClH/c20-17(11-19-4-2-1-3-5-19)12-21-18-15-7-13-6-14(9-15)10-16(18)8-13;/h13-18,20H,1-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFZXCPXWAKSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2C3CC4CC(C3)CC2C4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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